molecular formula C21H17BrN4O7 B11064761 ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate

ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate

Cat. No.: B11064761
M. Wt: 517.3 g/mol
InChI Key: KFVRYKUKFGPFRR-UHFFFAOYSA-N
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Description

Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of indole and oxadiazole moieties in its structure suggests potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide in acetone can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. The indole and oxadiazole moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3’-acetyl-5-chloro-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate
  • Ethyl [3’-acetyl-5-fluoro-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate

Uniqueness

Ethyl [3’-acetyl-5-bromo-5’-(3-nitrophenyl)-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-1(2H)-yl]acetate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile compound for synthetic and research applications .

Properties

Molecular Formula

C21H17BrN4O7

Molecular Weight

517.3 g/mol

IUPAC Name

ethyl 2-[3-acetyl-5'-bromo-5-(3-nitrophenyl)-2'-oxospiro[1,3,4-oxadiazole-2,3'-indole]-1'-yl]acetate

InChI

InChI=1S/C21H17BrN4O7/c1-3-32-18(28)11-24-17-8-7-14(22)10-16(17)21(20(24)29)25(12(2)27)23-19(33-21)13-5-4-6-15(9-13)26(30)31/h4-10H,3,11H2,1-2H3

InChI Key

KFVRYKUKFGPFRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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